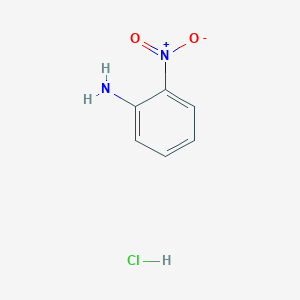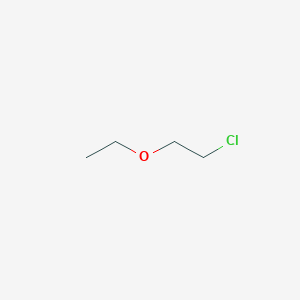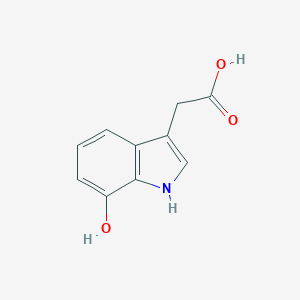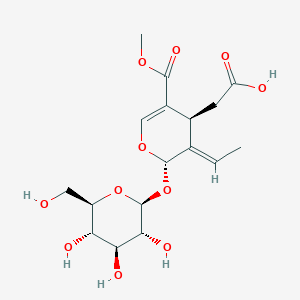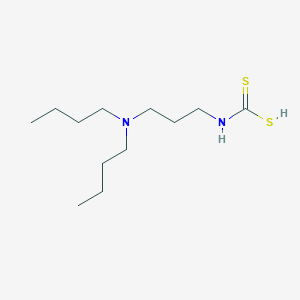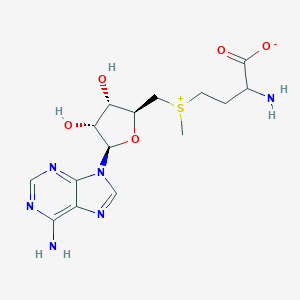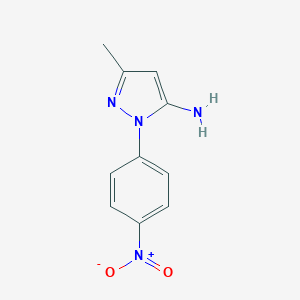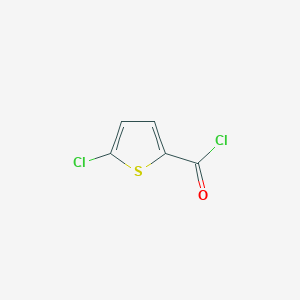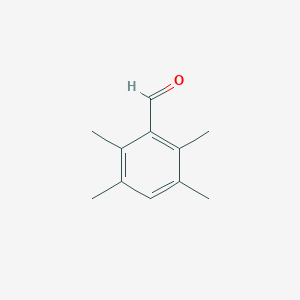
2,3,5,6-Tetramethylbenzaldehyde
Übersicht
Beschreibung
The compound of interest, 2,3,5,6-Tetramethylbenzaldehyde, is a derivative of benzaldehyde with four methyl groups on the benzene ring. It is a part of the family of aromatic aldehydes, which are compounds containing a carbonyl group attached to an aromatic ring. These compounds are significant in organic synthesis and are used as intermediates in the production of various chemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of tetramethylbenzaldehydes, including 2,3,5,6-Tetramethylbenzaldehyde, can be achieved through the formylation of readily available phenols via electrophilic aromatic substitution. This is followed by a Suzuki cross-coupling of the corresponding trifluoromethanesulfonates with methylboronic acid to yield the benzaldehydes as single isomers . Another approach for synthesizing tetrafluorobenzaldehydes involves a convergent process from phenols and pentafluorobenzaldehyde via nucleophilic substitution in the presence of inorganic fluorides .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 2,3,5,6-Tetramethylbenzaldehyde, they do provide insights into the structural analysis of related compounds. For instance, the structure of 2,3,4,5,6-Pentaphenylbenzaldehyde was characterized using NMR, IR, UV-Vis, and elemental analysis . Similarly, the structural characterization of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde was reported in two polymorphic forms, providing valuable information on the crystallographic aspects of such aromatic aldehydes .
Chemical Reactions Analysis
The chemical reactivity of benzaldehydes is typically centered around the aldehyde functional group. For example, 2-azidobenzaldehyde was used to prepare novel heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . Additionally, the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its subsequent isomerization to 4,5-tetramethylene-2H-pyran demonstrates the versatility of benzaldehydes in chemical transformations .
Physical and Chemical Properties Analysis
Benzaldehydes generally have distinct physical and chemical properties due to the presence of the aldehyde group and the aromatic ring. The papers provided do not specifically mention the properties of 2,3,5,6-Tetramethylbenzaldehyde, but they do describe the synthesis and properties of closely related compounds. For instance, the yields of various tetrafluorobenzaldehydes were reported, indicating the efficiency of the synthetic methods used . The physical properties such as melting points, boiling points, and solubility would be influenced by the presence of the methyl groups and the overall molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Formation
2,3,5,6-Tetramethylbenzaldehyde has been utilized in various synthetic pathways. One study describes the synthesis of bidentate and tridentate 6-bromoquinoline derivatives using a process involving the Friedländer condensation. This process involves reactions with different enolizable ketones, demonstrating the chemical's versatility in synthesizing complex molecular structures (Hu, Zhang, & Thummel, 2003). Additionally, research on the synthesis of tri- and tetramethylbenzaldehydes, including 2,3,5,6-tetramethylbenzaldehyde, shows their formation through electrophilic aromatic substitution, highlighting their potential for diverse chemical applications (Dhankher & Sheppard, 2013).
Catalysis and Oxidation Reactions
This compound has been part of studies exploring catalytic applications. For example, copper(II) complexes involving derivatives of 2,3,5,6-tetramethylbenzaldehyde have been used for TEMPO-mediated aerobic oxidation of alcohols, showing promising results in the conversion of aromatic primary alcohols to aldehydes (Zhang et al., 2014).
Application in Organic Synthesis
In organic synthesis, 2,3,5,6-tetramethylbenzaldehyde and its derivatives have been incorporated into various novel compounds. Research has shown their utility in synthesizing 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with potential anticancer activity. This showcases its application in medicinal chemistry and drug development (Xiong et al., 2022).
Chelating and Coordination Chemistry
The compound has also been explored in the context of coordination chemistry. Studies on the synthesis of macrocyclic complexes have employed 2,3,5,6-tetramethylbenzaldehyde derivatives, demonstrating their role in the formation of structurally complex and functionally diverse metal complexes (Chen, Zhang, Jin, & Huang, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGAYAQAHJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455711 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzaldehyde | |
CAS RN |
17432-37-0 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



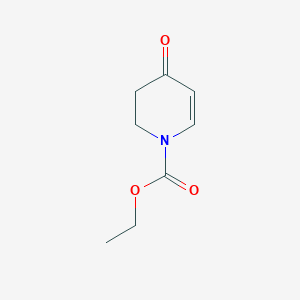

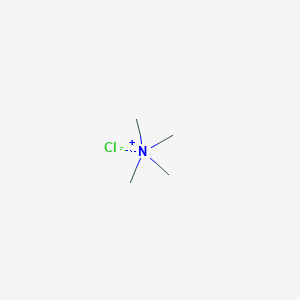
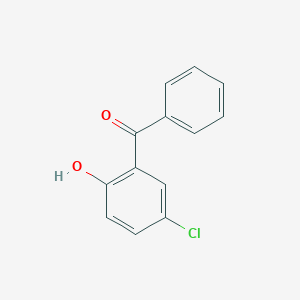
![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
